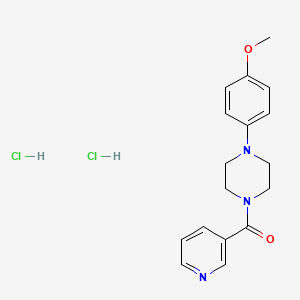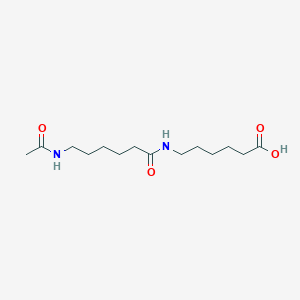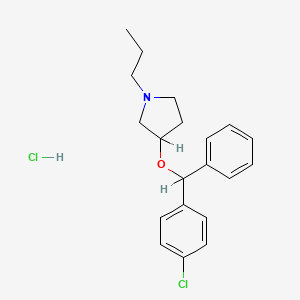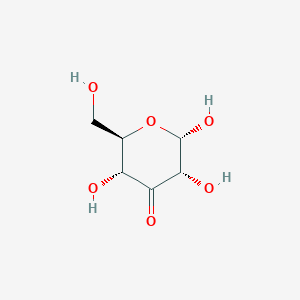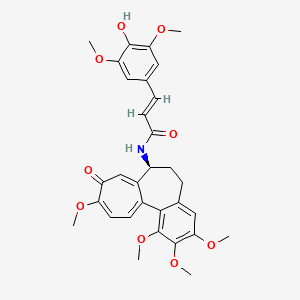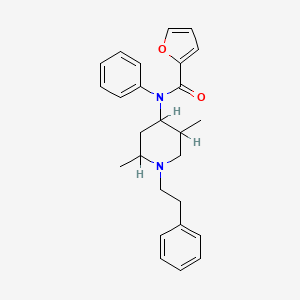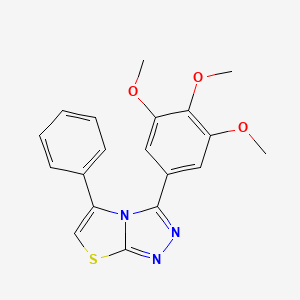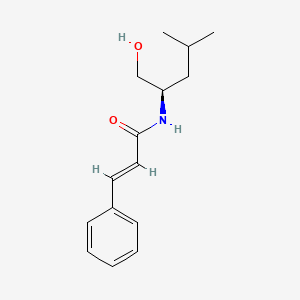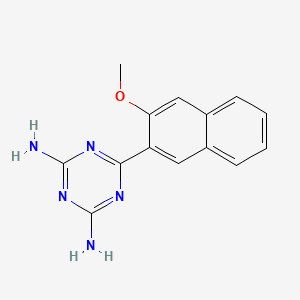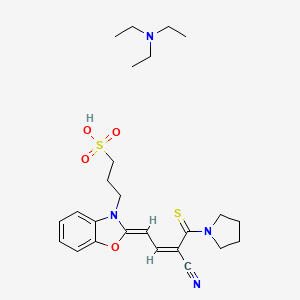
Pyrrolidinium, 1,1'-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride is a complex organic compound with a molecular formula of C30-H42-Cl2-N4-O2.2Cl and a molecular weight of 632.56 . This compound is known for its unique structure, which includes pyrrolidinium and oxalylbis(iminoethylene) groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride involves multiple steps. The general procedure includes the reaction of pyrrolidinium with oxalyl chloride and o-chlorobenzylamine under controlled conditions. The reaction typically takes place in a solvent such as methanol, with the addition of hydrochloric acid to facilitate the formation of the desired product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride include:
Piperidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride: This compound has a similar structure but with a piperidinium group instead of pyrrolidinium.
Quinazolinones: These compounds share some structural similarities and have broad-spectrum pharmacodynamic activities.
The uniqueness of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
108651-83-8 |
|---|---|
Molekularformel |
C28H38Cl4N4O2 |
Molekulargewicht |
604.4 g/mol |
IUPAC-Name |
N,N'-bis[2-[1-[(2-chlorophenyl)methyl]pyrrolidin-1-ium-1-yl]ethyl]oxamide;dichloride |
InChI |
InChI=1S/C28H36Cl2N4O2.2ClH/c29-25-11-3-1-9-23(25)21-33(15-5-6-16-33)19-13-31-27(35)28(36)32-14-20-34(17-7-8-18-34)22-24-10-2-4-12-26(24)30;;/h1-4,9-12H,5-8,13-22H2;2*1H |
InChI-Schlüssel |
PIVIDXKAYRTQRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+](C1)(CCNC(=O)C(=O)NCC[N+]2(CCCC2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


